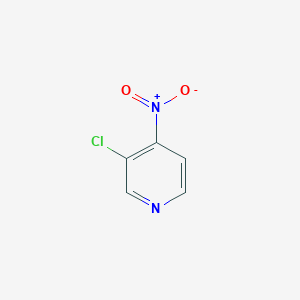

3-Chloro-4-nitropyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. nih.govnih.govfiu.edu This structural motif is present in numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. fiu.edu The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its basicity, solubility, and ability to form hydrogen bonds. vassar.edu These characteristics make the pyridine skeleton a privileged structure in drug discovery, with over 7000 drug molecules incorporating this core unit. nih.gov The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties, including its metabolic stability and cell permeability. nih.govfishersci.com Consequently, pyridine derivatives have been successfully developed as therapeutic agents for a wide array of diseases. nih.govnih.gov

Overview of Nitropyridine Derivatives in Synthetic Transformations

Nitropyridines are a class of pyridine derivatives that feature one or more nitro groups attached to the pyridine ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds valuable intermediates in organic synthesis. nih.gov From a synthetic standpoint, nitropyridines serve as readily available precursors for a diverse range of mono- and polynuclear heterocyclic systems. nih.gov The nitro group can be readily reduced to an amino group, providing a gateway to a variety of functionalizations. Furthermore, the presence of a nitro group activates the pyridine ring towards nucleophilic aromatic substitution, enabling the introduction of various functional groups. google.com This reactivity is harnessed in the synthesis of complex molecules with applications in medicinal chemistry and materials science. chemrxiv.org

Historical Context of Chloro-Nitropyridine Research

The study of chloro-nitropyridines has a history rooted in the broader exploration of pyridine chemistry. Early research focused on the synthesis and reactivity of various isomers. For instance, the synthesis of 4-amino-2-chloro-3-nitropyridine (B48866) has been a subject of investigation, with methods involving the nitration of 2-chloro-4-aminopyridine using mixed acids. google.com The separation of the resulting isomers, 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, has also been a significant aspect of this research. google.com

More recent research has delved into the detailed structural analysis of chloro-nitropyridine isomers. A 2018 study, for example, investigated two achiral isomers of chloronitropyridine, revealing that they crystallize as polar materials with distinct molecular packing motifs despite being based on similar intermolecular interactions. vassar.edu The synthesis of specific chloro-nitropyridine derivatives continues to be an active area of research, driven by their utility as intermediates in the preparation of biologically active compounds. ethernet.edu.et For example, 2-Chloro-4-methyl-3-nitropyridine is a key intermediate in the synthesis of various biologically active compounds.

Physicochemical Properties of 3-Chloro-4-nitropyridine

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H3ClN2O2 | nih.gov |

| Molecular Weight | 158.54 g/mol | nih.govnih.gov |

| CAS Number | 13194-60-0 | nih.gov |

| Melting Point | 25-26 °C | chemsrc.com |

| Boiling Point | 255.5 ± 20.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 108.3 ± 21.8 °C | chemsrc.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

| logP | 0.96 | chemsrc.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVEHGKYCYAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376564 | |

| Record name | 3-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-60-0 | |

| Record name | 3-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Nitropyridine

Direct Synthesis Approaches

Direct synthesis approaches involve the introduction of the chloro and nitro groups onto the pyridine (B92270) ring in a straightforward manner. These methods typically include the nitration of a pre-existing chloropyridine or the chlorination of a nitropyridine derivative.

Nitration Reactions of Chloropyridines

The direct nitration of chloropyridines is a common method for preparing chloronitropyridines. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, making nitration reactions require vigorous conditions. However, the presence of activating groups can facilitate the reaction. For instance, the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline has been reported, although these reactions can suffer from a lack of selectivity, leading to mixtures of isomers.

In the case of synthesizing 3-chloro-4-nitropyridine, the starting material would be 3-chloropyridine (B48278). The nitration would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product and minimize the formation of byproducts.

A one-step method for the preparation of halogenated-4-nitropyridine-N-oxides has been developed, which combines the oxidation and nitration steps. google.com This process utilizes catalysts such as acetic anhydride, concentrated sulfuric acid, maleic anhydride, and sodium bisulfate for the oxidation, and sodium nitrate (B79036) to accelerate the nitration, reportedly increasing the yield by more than 10% compared to conventional methods. google.com

Chlorination Reactions of Nitropyridines

The direct chlorination of 4-nitropyridine (B72724) to produce this compound is not a commonly reported method. Instead, a more feasible approach involves the chlorination of a nitropyridine derivative that contains a hydroxyl group. Specifically, 4-hydroxy-3-nitropyridine (B47278) can be converted to 4-chloro-3-nitropyridine. smolecule.comchemicalbook.com This transformation is typically achieved by treating 4-hydroxy-3-nitropyridine with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). smolecule.comchemicalbook.com This method is an effective way to introduce the chlorine atom at the 4-position of the 3-nitropyridine (B142982) scaffold.

Indirect Synthetic Routes

Indirect synthetic routes for this compound involve multi-step processes, often utilizing the reactivity of pyridine N-oxides or employing nucleophilic aromatic substitution reactions to build the target molecule.

Nucleophilic Aromatic Substitution Precursors

Pyridine and its derivatives are more susceptible to nucleophilic attack than benzene (B151609) due to the electron-deficient nature of the aromatic ring. acs.orgyoutube.com This reactivity is enhanced by the presence of electron-withdrawing groups like the nitro group. Nucleophilic aromatic substitution (SNAr) reactions are therefore a powerful tool in pyridine chemistry. youtube.commdpi.comresearchgate.net

In the context of synthesizing this compound, an indirect route could involve a precursor where a leaving group at either the 3- or 4-position is displaced by a chloride or a nitro group, respectively. However, a more common strategy involves using a precursor like 2-chloro-3-nitropyridine (B167233), where the chlorine at the 2-position is susceptible to nucleophilic displacement. While not a direct synthesis of this compound, the principles of SNAr on chloronitropyridines are well-established for creating more complex molecules. nih.gov For instance, the reaction of 2-chloro-3-nitropyridine with various amines in a water-isopropanol medium has been demonstrated to proceed efficiently. nih.gov

The position of the nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. vaia.com

Conversion from Pyridine N-Oxide Derivatives

The use of pyridine N-oxide derivatives provides a versatile and often high-yielding pathway to substituted pyridines. The N-oxide group activates the 4-position for both electrophilic and nucleophilic attack.

A key strategy for the synthesis of this compound involves the N-oxidation of 3-chloropyridine to form 3-chloropyridine N-oxide, followed by nitration. The nitration of pyridine N-oxides typically occurs at the 4-position. A patent describes a one-step reaction for the preparation of halo-4-nitropyridine-N-oxides, which streamlines this process. google.com For example, 3-chloropyridine can be reacted in a mixture containing acetic acid, acetic anhydride, hydrogen peroxide, and catalysts, followed by nitration with a mixture of nitric and sulfuric acids to yield this compound-N-oxide. google.com This N-oxide can then be deoxygenated to afford the final product, this compound.

Alternatively, the reactivity of 4-nitropyridine-N-oxide itself can be exploited. It has been shown that the nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles. sciencemadness.org For instance, heating 4-nitropyridine-N-oxide with concentrated hydrochloric acid can yield 4-chloropyridine-N-oxide in good yields (around 80%). sciencemadness.org This principle suggests that a suitably substituted pyridine N-oxide could be a precursor to this compound.

Optimization of Reaction Conditions and Yields

The optimization of synthetic protocols for this compound and related compounds is crucial for industrial applications, focusing on maximizing yields, minimizing byproducts, and ensuring safety and cost-effectiveness.

The one-step synthesis of halogenated-4-nitropyridine-N-oxides mentioned earlier also represents an optimization by combining two reaction steps and employing catalysts to shorten reaction times and improve yields by over 10% compared to traditional methods. google.com

In the context of nucleophilic aromatic substitution, the choice of solvent and base can significantly impact reaction efficiency. Studies on the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines have explored these parameters to achieve high yields. mdpi.com

The following tables summarize reaction conditions and reported yields for the synthesis of this compound and related compounds, based on available research findings.

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Nitropyridine

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution is a distinct type of nucleophilic substitution where a hydrogen atom is replaced by a nucleophile, rather than a conventional leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic and heteroaromatic compounds, such as nitropyridines. scispace.comkuleuven.be

The VNS mechanism involves the reaction of a nitroarene with a carbanion that possesses a leaving group (Y) at the carbanionic center (e.g., -CH(X)Y). wikipedia.org The process consists of two main steps:

Addition : The carbanion adds to an electron-deficient position on the pyridine (B92270) ring (typically ortho or para to the nitro group) to form an anionic σ-adduct (a Meisenheimer-type adduct). nih.govacs.org

Elimination : A base induces β-elimination of HY from the adduct, forming an anion of the alkylated product. Subsequent protonation during workup yields the final substituted product. nih.govacs.org

A critical aspect of the elimination step is the requirement for the resulting product anion to achieve a planar conformation to allow for effective resonance stabilization of the negative charge with the aromatic ring and the nitro group. acs.org

VNS provides a powerful method for the C-H functionalization of nitropyridines. nih.gov A range of carbon nucleophiles derived from precursors like α-chloroalkyl sulfones or α-chloro esters can be used. acs.orgrsc.org For instance, 3-nitropyridine (B142982) reacts efficiently with various alkyl phenyl sulfones and neopentyl alkanesulfonates in the presence of a strong base to yield alkylated products. nih.gov

However, the reaction has significant limitations, primarily related to steric hindrance. acs.org

Steric Hindrance in the Nucleophile : While primary alkyl groups are readily introduced, secondary carbanions may fail to yield the desired product. For example, the reaction of the secondary carbanion of isopropyl phenyl sulfone with 3-nitropyridine does not produce the alkylated product. Instead, the reaction stops after the initial addition, and the protonated Meisenheimer-type adduct is isolated. nih.govacs.org

Steric Hindrance in the Substrate : The failure of the elimination step with hindered nucleophiles is attributed to steric clashes that prevent the product anion from adopting the necessary planar geometry for stabilization. A bulky substituent (like isopropyl) collides with an adjacent oxygen atom of the nitro group, inhibiting the elimination process. acs.org This effect is even more pronounced in substrates with greater steric hindrance, such as 3-nitroquinoline. acs.org

Table 2: Representative VNS Reactions on 3-Nitropyridine Derivatives Data showcases typical yields and conditions for VNS reactions on nitropyridines. nih.govrsc.org

| Nitropyridine Substrate | Carbon Nucleophile Precursor | Product(s) | Yield (%) |

| 3-Nitropyridine | Chloroform (CHCl3) | 4-(Dichloromethyl)-3-nitropyridine | 80 |

| 3-Nitropyridine | Methyl chloroacetate | 4-Methoxycarbomethyl-3-nitropyridine | 80 |

| 3-Nitropyridine | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 81 |

| 3-Nitropyridine | Isopropyl phenyl sulfone | No alkylated product; adduct isolated | N/A |

Reduction Reactions of the Nitro Group

The nitro group of 3-chloro-4-nitropyridine is a key functional group that can be readily transformed, providing a synthetic entry to various substituted pyridines. Its reduction is a fundamental pathway, primarily leading to the formation of an amino group.

The conversion of the nitro group in nitroaromatic compounds to an amino group is a crucial transformation in organic synthesis. jsynthchem.com This reduction is particularly important for producing aromatic amines which are valuable intermediates for dyes, agricultural chemicals, and pharmaceuticals. jsynthchem.comnbinno.com For this compound, this reaction yields 3-chloro-4-aminopyridine, a valuable building block.

Several methods are available for this transformation. Catalytic hydrogenation is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com These methods are effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Another well-established method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2). commonorganicchemistry.com The use of SnCl2 provides a mild route for this reduction. commonorganicchemistry.com For instance, the reduction of 4-amino-3-nitropyridine (B158700) to 3,4-diamino-2-chloropyridine using tin(II) chloride has been documented. google.com Electrochemical reduction in an acidic solution also presents a viable pathway for converting 3-nitropyridines to 3-aminopyridines. google.com

A summary of common reagents used for the reduction of aromatic nitro groups is presented below.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Fe / Acid | Iron powder in acidic medium (e.g., acetic acid) | A mild method that can be selective for the nitro group. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Provides a mild reduction in the presence of other reducible groups. commonorganicchemistry.comgoogle.com |

| Electrochemical Reduction | Acidic solution, various electrode materials (e.g., copper, graphite) | Can be applied to nitropyridines. google.com |

Chemoselectivity is a critical consideration in the reduction of this compound, as the chloro substituent can also be susceptible to reduction (hydrodechlorination). The choice of reducing agent and reaction conditions is therefore paramount to ensure that only the nitro group is transformed.

Catalytic hydrogenation with Raney nickel is often preferred over Pd/C for substrates where dehalogenation of aromatic chlorides is a concern. commonorganicchemistry.com This makes it a suitable candidate for the selective reduction of this compound. commonorganicchemistry.com

Reagents such as iron (Fe) or zinc (Zn) in acidic conditions provide mild and selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, tin(II) chloride (SnCl2) is known for its mildness and ability to selectively reduce nitro groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be a useful alternative for substrates where hydrogenation or strongly acidic conditions are incompatible, and it can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com More advanced catalytic systems, such as an Fe3O4-MWCNTs@PEI-Ag nanocomposite with NaBH4, have been developed for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in aqueous solution at room temperature. nih.govrsc.org Such systems offer high selectivity and the advantage of being magnetically recoverable and reusable. nih.govrsc.org

Derivatization Reactions at the Pyridine Nitrogen (N-Oxidation)

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties and reactivity of the pyridine ring.

The synthesis of this compound N-oxide can be achieved through different pathways. One common method is the direct oxidation of 3-chloropyridine (B48278), followed by nitration. Alternatively, 3-chloropyridine N-oxide can be synthesized first and then subjected to electrophilic nitration. The N-oxide group is strongly activating and directs incoming electrophiles to the 4-position of the pyridine ring.

A variety of oxidizing agents can be used for the N-oxidation of pyridines. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are frequently employed. google.comarkat-usa.org The reaction typically involves stirring the pyridine compound with m-CPBA in a solvent like dichloromethane. google.com Other oxidizing systems include hydrogen peroxide in acetic acid. arkat-usa.orgguidechem.com For example, the synthesis of 2-chloro-4-nitropyridine-N-oxide can be accomplished by nitrating 2-chloropyridine-N-oxide with a mixture of nitric acid and sulfuric acid. guidechem.comprepchem.com

The table below summarizes common oxidizing agents for pyridine N-oxidation.

| Oxidizing Agent | Typical Solvent | General Reaction Conditions |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Stirred at room temperature for several hours. google.comarkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | Heated to ~80°C for several hours. arkat-usa.orgguidechem.com |

| Caro's acid (H₂SO₅) | - | A powerful oxidizing agent used for N-oxidation. arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | - | Catalytic system providing high yields for 3- and 4-substituted pyridines. arkat-usa.org |

The formation of the N-oxide has a profound impact on the reactivity of the pyridine ring. The N-O moiety acts as a strong electron-donating group through resonance, while also being inductively electron-withdrawing. This dual nature enhances the reactivity of the ring toward both electrophilic and nucleophilic attack at specific positions.

The N-oxide group significantly increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Concurrently, the positively charged nitrogen atom withdraws electron density from the ring, activating the positions ortho and para to it (the 2- and 4-positions) for nucleophilic aromatic substitution.

In the case of this compound N-oxide, the presence of the N-oxide group makes the nitro group at the 4-position an excellent leaving group. This facilitates its displacement by a wide range of nucleophiles. It has been demonstrated that the nitro-group in 4-nitropyridine-N-oxide can be readily replaced by various negative ions, providing an effective method for preparing 4-substituted pyridine-N-oxides. researchgate.net This enhanced reactivity at the 4-position is a key feature exploited in the synthesis of diverse pyridine derivatives. The chloro group at the 3-position also remains a site for potential nucleophilic attack.

Spectroscopic and Structural Elucidation of 3 Chloro 4 Nitropyridine and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 3-chloro-4-nitropyridine. The analysis focuses on the characteristic vibrational modes of the nitro group (NO₂), the carbon-chlorine (C-Cl) bond, and the pyridine (B92270) ring itself.

The vibrational spectrum of this compound is dominated by contributions from its key functional moieties. The nitro group gives rise to two prominent, strong stretching vibrations: an asymmetric stretch typically found in the 1500-1600 cm⁻¹ region and a symmetric stretch in the 1300-1390 cm⁻¹ range. These bands are characteristic of aromatic nitro compounds.

The pyridine ring itself exhibits a series of characteristic vibrations. C-H stretching modes for aromatic rings typically appear above 3000 cm⁻¹. In-plane ring stretching vibrations, often referred to as semicircle and quadrant modes, occur in the 1400-1610 cm⁻¹ region. The presence of substituents influences the exact position and intensity of these bands. Furthermore, the C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the infrared spectrum, typically between 600 and 800 cm⁻¹. Other vibrations, such as C-H in-plane and out-of-plane bending, and ring deformation modes, populate the fingerprint region of the spectrum, providing a unique pattern for the molecule.

Table 1: Typical Vibrational Frequencies for Functional Groups in this compound This table is generated based on typical frequency ranges for the specified functional groups in related aromatic compounds.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1500 - 1600 |

| NO₂ | Symmetric Stretch | 1300 - 1390 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1610 |

| C-Cl | Stretching | 600 - 800 |

To achieve a precise assignment of the experimental FTIR and Raman bands, quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed. researchgate.netnih.govniscpr.res.in Methods like B3LYP with appropriate basis sets (e.g., 6-311G*) are used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.netnih.gov

The theoretical vibrational spectra are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement between calculated and experimental frequencies. researchgate.net A detailed assignment is then performed using the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode. researchgate.netnih.gov This combined experimental and computational approach allows for an unambiguous characterization of the vibrational spectrum, confirming the molecular structure and providing insight into the force fields of the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and probing the electronic environment of heteroatoms in this compound.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions. Due to the strong electron-withdrawing effects of the nitro and chloro groups, as well as the electronegativity of the ring nitrogen, all proton signals are shifted significantly downfield.

The proton at the C-2 position (H-2) is expected to appear as a singlet or a narrow doublet. The proton at C-6 (H-6) would likely appear as a doublet due to coupling with H-5. The H-5 proton is expected to be a doublet of doublets, as it couples to the H-6 proton. The precise chemical shifts and coupling constants provide definitive information about the substitution pattern on the pyridine ring. Spectral data for this compound is available in chemical databases. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents. libretexts.org The carbons directly attached to the electron-withdrawing groups, C-3 (bonded to Cl) and C-4 (bonded to NO₂), are expected to be significantly deshielded and shifted downfield. researchgate.net Aromatic carbons typically resonate in the range of 110-170 ppm. oregonstate.edubhu.ac.in The C-4 carbon, bearing the nitro group, is anticipated to be the most downfield signal. The other carbons of the pyridine ring (C-2, C-5, C-6) will also be downfield, with their exact shifts determined by their position relative to the nitrogen atom and the substituents. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound This table outlines the expected signals and their characteristics based on the molecular structure and general NMR principles.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-2 | Downfield Aromatic | Singlet / Doublet |

| ¹H | H-5 | Downfield Aromatic | Doublet of Doublets |

| ¹H | H-6 | Downfield Aromatic | Doublet |

| ¹³C | C-2 | 140 - 160 | Singlet |

| ¹³C | C-3 | 130 - 150 | Singlet |

| ¹³C | C-4 | 150 - 170 | Singlet |

| ¹³C | C-5 | 120 - 140 | Singlet |

| ¹³C | C-6 | 140 - 160 | Singlet |

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the molecule. wikipedia.org Although less sensitive than ¹H or ¹³C NMR, it is highly sensitive to substituent effects. researchgate.nethuji.ac.il For this compound, two nitrogen signals are expected: one for the pyridine ring nitrogen and one for the nitro group nitrogen.

Studies on the closely related derivative, this compound N-oxide, provide valuable data. researchgate.net In this derivative, the pyridine ring nitrogen chemical shift is significantly affected by the substituents. researchgate.net The presence of electron-withdrawing groups like nitro and chloro generally leads to a deshielding (a more positive chemical shift) of the pyridine nitrogen. The chemical shift of the nitrogen in the nitro group in aromatic systems typically appears in a distinct region of the spectrum. These studies on derivatives are crucial for understanding the electronic structure and reactivity of the parent compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like chloronitropyridines. nih.gov In a typical GC-MS analysis, this compound would first travel through a GC column, where it is separated from other components, and then enter the mass spectrometer.

Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) or a chlorine radical (Cl•), leading to characteristic fragment ions that help confirm the structure. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Ion/Fragment | Notes |

|---|---|---|

| 158/160 | [C₅H₃³⁵ClN₂O₂]⁺ / [C₅H₃³⁷ClN₂O₂]⁺ | Molecular ion peak (M⁺) and its isotope peak. |

| 112/114 | [M - NO₂]⁺ | Loss of the nitro group. |

| 123 | [M - Cl]⁺ | Loss of the chlorine atom. |

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds, though it is also effective for stable molecules like this compound. nih.gov ESI-MS typically analyzes ions from a solution, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.govresearchgate.net

This technique is valuable for confirming the molecular weight with high accuracy. For this compound, ESI-MS would be expected to show a prominent ion at m/z 158.99559 in positive mode, corresponding to the protonated molecule [C₅H₃ClN₂O₂ + H]⁺. uni.lu Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.99559 |

| [M+Na]⁺ | 180.97753 |

| [M+K]⁺ | 196.95147 |

| [M-H]⁻ | 156.98103 |

X-ray Crystallography and Single Crystal Diffraction

Single-crystal X-ray diffraction analysis of chloronitropyridine isomers reveals key structural features. For the related compound 2-chloro-3-nitropyridine (B167233), studies show that the pyridine ring is essentially planar. researchgate.net A significant conformational feature is the torsion angle between the plane of the pyridine ring and the nitro group. In 2-chloro-3-nitropyridine, the nitro group is twisted by 38.5° relative to the ring, a deviation from coplanarity likely caused by steric hindrance between the adjacent chlorine atom and the nitro group. researchgate.net Similar steric and electronic effects would be expected to influence the conformation of this compound. The analysis provides precise bond lengths and angles for all atoms in the molecule.

Table 4: Selected Crystallographic Data for the Isomer 2-Chloro-3-nitropyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C-Cl Bond Length | ~1.72 Å |

| C-NO₂ Bond Length | ~1.47 Å |

| NO₂ Twist Angle | 38.5 (2)° |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In crystals of chloronitropyridine derivatives, non-classical hydrogen bonds and π-π stacking are dominant forces. nih.govmdpi.com For instance, in the crystal structure of 2-chloro-3-nitropyridine, adjacent molecules are linked by weak C—H···N and C—H···O hydrogen bonds, where hydrogen atoms on one pyridine ring interact with the nitrogen atom or the oxygen atoms of the nitro group on a neighboring molecule. researchgate.net These interactions connect the molecules into layered motifs. researchgate.net

Additionally, offset face-to-face π-π stacking interactions between the electron-deficient pyridine rings are common in such aromatic systems. nih.gov These interactions, where the rings are arranged in a parallel but offset manner, contribute significantly to the stability of the crystal lattice. The interplay of these varied weak interactions dictates the final crystal packing arrangement.

Crystal Packing Architectures

The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of intermolecular interactions. In the case of this compound and its derivatives, the presence of the pyridine ring, the nitro group, and the chloro substituent provides multiple sites for non-covalent interactions that guide the formation of their supramolecular architectures. These interactions include hydrogen bonds, π-π stacking, and halogen bonds, which collectively determine the three-dimensional crystal lattice.

Detailed crystallographic studies on isomers and derivatives of this compound reveal diverse and intricate packing motifs. For instance, the isomer 2-chloro-4-nitropyridine (B32982) crystallizes in a monoclinic system and forms a three-dimensional π-stacked lattice. researchgate.net This arrangement is characterized by significant π-stacking interactions, with a centroid-to-centroid distance of 3.771(2) Å and a centroid-to-plane distance of 3.354(2) Å. researchgate.net

The introduction of an N-oxide functionality, as seen in 2-chloro-4-nitropyridine N-oxide, alters the packing significantly. This derivative adopts a herringbone pattern running along the b-axis of the crystal. iucr.org In this arrangement, there is a notable absence of traditional hydrogen bonds or π-π interactions. iucr.org Instead, the packing is influenced by other close contacts, with a Cl⋯Cl intermolecular distance of 3.708 (2) Å and an O⋯O distance of 2.922 (3) Å between the N-oxide and the nitro group of adjacent molecules. iucr.org The herringbone layers are separated by a distance of 2.947 (4) Å. iucr.org

More complex derivatives exhibit a wider range of interactions. In 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, the crystal structure is stabilized by a three-dimensional framework of O—H⋯O and C—H⋯O hydrogen bonds. iucr.org Furthermore, π–π stacking interactions play a crucial role, with an intercentroid distance of 3.5877 (17) Å between aromatic rings. iucr.org The nitro group in this compound is tilted by 38.21 (10)° relative to the pyridine ring's mean plane. iucr.org

The formation of cocrystals and molecular salts with other organic molecules, such as chlorobenzoic acids, demonstrates the versatility of the intermolecular interactions. mdpi.comresearchgate.net In these structures, interactions like O-H---N hydrogen bonds and Cl---Cl van der Waals forces are prominent. mdpi.com For example, in a cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, a Cl---Cl separation distance of 3.497 Å is observed, which helps to stabilize the 2D supramolecular structure. mdpi.com

The following tables summarize key crystallographic and interaction data for selected derivatives and isomers.

Crystallographic Data for 2-chloro-4-nitropyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 3.7711(14) |

| b (Å) | 8.919(3) |

| c (Å) | 9.324(3) |

Data sourced from ResearchGate. researchgate.net

Intermolecular Interaction Data for Selected Derivatives

| Compound | Interaction Type | Distance/Angle |

|---|---|---|

| 2-chloro-4-nitropyridine | π-Stacking (centroid-to-centroid) | 3.771(2) Å |

| 2-chloro-4-nitropyridine | π-Stacking (centroid-to-plane) | 3.354(2) Å |

| 2-chloro-4-nitropyridine N-oxide | Cl⋯Cl intermolecular distance | 3.708 (2) Å |

| 2-chloro-4-nitropyridine N-oxide | O⋯O (N-oxide to nitro group) | 2.922 (3) Å |

| 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one | π–π stacking (intercentroid) | 3.5877 (17) Å |

Data sourced from IUCr Journals, ResearchGate, and MDPI. researchgate.netiucr.orgiucr.orgmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitropyridine |

| This compound 1-oxide |

| 2-chloro-4-nitropyridine N-oxide |

| 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one |

| 3-chlorobenzoic acid |

Theoretical and Computational Investigations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For 3-Chloro-4-nitropyridine, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, regions of positive potential would likely be located on the hydrogen atoms of the pyridine (B92270) ring and near the carbon atom attached to the chlorine, indicating sites for potential nucleophilic attack. In studies of other substituted pyridines, MEP analysis has been successfully used to predict reactivity, such as the susceptibility of the heterocyclic nitrogen to N-oxidation. nih.gov The analysis of the MEP for this compound would provide crucial insights into its intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of this reactivity. A smaller gap generally implies higher reactivity. Computational studies on similar molecules, such as triazine derivatives, have shown that the HOMO-LUMO energy gap reflects the chemical reactivity of the molecule. irjweb.com

Table 3: Representative HOMO-LUMO Energies and Gaps for Substituted Pyridines (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |

This data is based on published computational studies of related pyridine derivatives and is intended to be illustrative. ijesit.comscirp.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. Computational studies can be used to investigate the mechanism of SNAr reactions on this substrate, including the addition of a nucleophile to form a Meisenheimer-type intermediate and the subsequent elimination of the chloride leaving group.

Studies on the vicarious nucleophilic substitution (VNS) of nitropyridines have shown that the reaction proceeds through the formation of a Meisenheimer-type adduct followed by base-induced β-elimination. nih.govacs.org Similarly, research on the reaction of 2-R-3-nitropyridines with thiols has revealed a selective substitution of the nitro group. nih.gov Computational modeling of these types of reactions for this compound would involve locating the transition state structures and calculating the activation energies for different possible pathways, thereby providing a detailed understanding of the reaction's regioselectivity and kinetics.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, which readily undergoes SNAr reactions, the transition state connects the reactants to the Meisenheimer complex intermediate. In a typical SNAr reaction, a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. The nitro group at the para position is crucial for stabilizing the negative charge that develops on the pyridine ring.

Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these transition states. The transition state for the initial nucleophilic attack would feature a partially formed bond between the nucleophile and the carbon at the 3-position, and the C-Cl bond would be slightly elongated. The geometry of the pyridine ring would also be distorted from its planar ground state structure.

While specific transition state calculations for this compound are not extensively documented in publicly available literature, data from analogous systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, provide a model for what would be expected. researchgate.net For such reactions, the transition state is characterized by a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate towards the intermediate.

Table 1: Illustrative Transition State Parameters for a Generic SNAr Reaction (Note: This data is representative and based on typical SNAr reactions of nitropyridines, not specific to this compound.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | -150 to -400 cm-1 |

| C-Nucleophile Bond Length | Partially formed bond in the transition state. | ~2.0 - 2.5 Å |

| C-Leaving Group Bond Length | Partially broken bond in the transition state. | ~1.9 - 2.2 Å (for C-Cl) |

| Activation Energy (ΔG‡) | Free energy barrier for the reaction step. | 15 - 25 kcal/mol |

Energetic Profiles of Reactions

The energetic profile of a reaction maps the potential energy of the system as it progresses from reactants to products. For the SNAr reaction of this compound, the profile typically shows a two-step mechanism. The first step is the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, which passes through the first transition state. This is generally the rate-determining step. researchgate.net The second step involves the departure of the chloride leaving group to restore the aromaticity of the ring, passing through a second, usually lower-energy, transition state.

Table 2: Representative Energetic Profile for an SNAr Reaction of a Chloronitropyridine (Note: These values are illustrative and derived from computational studies on related nitroaromatic compounds.)

| Reaction Coordinate Point | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 |

| Transition State 1 (TS1) | Energy barrier to form the Meisenheimer complex. | +18.5 |

| Meisenheimer Intermediate | Stable intermediate complex. | +5.0 |

| Transition State 2 (TS2) | Energy barrier for the departure of the leaving group. | +12.0 |

| Products | Final substituted product and leaving group. | -10.0 |

Solvent Effects in Theoretical Calculations (e.g., PCM Models)

The solvent environment can have a profound impact on reaction rates and mechanisms, particularly for reactions involving charged species like the Meisenheimer intermediate. Theoretical calculations often incorporate solvent effects using implicit solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This model is effective at capturing the electrostatic interactions between the solute and the solvent.

For the SNAr reaction of this compound, polar aprotic solvents are known to accelerate the reaction. This is because they can effectively solvate the cations associated with the nucleophile without strongly solvating the nucleophile itself, thus increasing its reactivity. Furthermore, polar solvents stabilize the charged Meisenheimer intermediate and the transition states leading to it, thereby lowering the activation energy. Computational studies using PCM can quantify these effects by calculating reaction profiles in different solvents. For instance, calculations on similar molecules have shown that increasing the dielectric constant of the solvent leads to a greater stabilization of the transition state and a lower activation barrier.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO))

Topological analysis of the electron density provides a deeper understanding of the bonding and electronic structure of a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful methods used for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ) to define atoms, bonds, and their properties. Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density itself and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For this compound, QTAIM could be used to characterize the C-Cl, C-N, and N-O bonds, providing insight into their covalent or ionic character and their relative strengths.

Table 3: Exemplary NBO Charges and QTAIM Parameters for a Substituted Nitropyridine (Note: This data is illustrative, based on computational studies of related molecules, and serves to demonstrate the type of information obtained from these analyses.)

| Analysis Type | Parameter | Atom/Bond | Typical Value | Interpretation |

|---|---|---|---|---|

| NBO | Natural Atomic Charge (e) | C-Cl | +0.1 to +0.2 | Electrophilic carbon center. |

| N (NO2) | +0.5 to +0.6 | Strongly positive nitrogen due to electronegative oxygens. | ||

| O (NO2) | -0.4 to -0.5 | High negative charge on oxygen atoms. | ||

| QTAIM | Electron Density at BCP (ρ) | C-Cl | ~0.20 a.u. | Indicates a covalent bond with some polar character. |

| Laplacian of Electron Density at BCP (∇²ρ) | C-Cl | Positive | Suggests a bond with significant ionic character (closed-shell interaction). |

Applications in Advanced Organic Synthesis

Precursor for Biologically Active Molecules

The pyridine (B92270) scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in numerous bioactive compounds. wikipedia.orgairo.co.in 3-Chloro-4-nitropyridine serves as a key building block for introducing this important motif and other necessary functional groups during the synthesis of these molecules. wikipedia.org

The pyridine ring is a fundamental component in a vast number of natural products and pharmaceuticals, primarily due to its ability to interact favorably with biological targets. airo.co.in Functionalized pyridines like this compound are crucial starting materials in the development of new drugs. airo.co.in The compound's reactive sites allow for the precise introduction of various substituents, which is key to tailoring the pharmacological properties of potential drug candidates. airo.co.in

The presence of the chlorine atom is particularly significant, as organochlorine compounds play a pivotal role in pharmaceuticals. chemdad.com The introduction of a chlorine atom can substantially alter a molecule's biological activity. chemdad.com this compound provides a direct route for incorporating a chlorinated pyridine core into larger, more complex active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which then serves as a versatile functional group for building out other parts of the drug molecule, such as in the synthesis of dipyrido[3,2-b:2',3'-e] wikipedia.orgias.ac.indiazepin-6-one, the core of the HIV reverse transcriptase inhibitor Nevirapine, from the related intermediate 2-chloro-4-methyl-3-nitropyridine. google.com

Table 1: Examples of Pharmaceutical Precursors Derived from Chloro-Nitropyridines This table is illustrative of the types of transformations chloro-nitropyridines undergo in pharmaceutical synthesis.

| Starting Material | Transformation | Resulting Intermediate | Potential Therapeutic Area |

| 2-Chloro-4-methyl-3-nitropyridine | Reduction of nitro group | 3-Amino-2-chloro-4-methylpyridine | Antiviral (HIV) google.com |

| This compound | Nucleophilic substitution of chlorine | 3-(Substituted)-4-nitropyridines | Various |

| This compound | Reduction and subsequent acylation | N-(3-chloro-4-pyridyl)amides | Various |

Pyridine-based compounds are integral to the modern agrochemical industry, forming the basis for many effective fungicides, herbicides, and insecticides. nih.govbldpharm.com The pyridine ring is a core component in many pesticides, which are often highly efficient and possess low toxicity. ijirset.com this compound serves as a valuable intermediate in the synthesis of these agricultural products. airo.co.in

The development of novel pesticides relies on the ability to create diverse molecular structures for screening, and intermediates like this compound provide the chemical flexibility to do so. bldpharm.com The compound can be used to construct the pyridine core of complex agrochemicals, where the specific substitution pattern is crucial for bioactivity. The process of creating new agrochemicals often involves "Intermediate Derivatization Methods," where a core structure derived from an intermediate like this compound is systematically modified to optimize its pesticidal properties. bldpharm.com

Table 2: Classes of Pyridine-Based Agrochemicals This table provides general classes of agrochemicals where pyridine intermediates are essential.

| Agrochemical Class | Function | Role of Pyridine Moiety |

| Herbicides | Weed control | Essential for binding to target enzymes in plants |

| Insecticides | Insect control | Interacts with insect nervous system receptors |

| Fungicides | Fungal disease control | Inhibits fungal growth and sporulation |

Role in Material Science and Polymer Chemistry

While pyridine-fused heterocycles are considered vital in material sciences for their electronic and optical properties, specific applications of this compound in these areas are not extensively documented in publicly available research. ias.ac.in

There is limited specific information available detailing the use of this compound as a monomer or precursor for the synthesis of specialty polymers and materials. The field of conductive polymers, for instance, primarily focuses on monomers like acetylene, pyrrole (B145914), thiophene, and aniline (B41778) to create materials such as polyacetylene, polypyrrole, and polyaniline. wikipedia.orgnih.gov

Similarly, the direct role of this compound in the development of advanced coatings or as a component in electronic devices is not well-established in the available literature. Research into advanced coatings often centers on materials that can create specific surface properties, such as superhydrophobic layers derived from silica (B1680970) or manganese oxide nano-coatings. noahchemicals.com

Synthesis of Heterocyclic Ring Systems (beyond simple derivatives)

One of the most significant applications of this compound in advanced organic synthesis is its use as a precursor for constructing complex, fused heterocyclic ring systems. ias.ac.in The strategic placement of the chloro and nitro groups provides orthogonal reactive sites that can be addressed sequentially to build new rings onto the pyridine core. This allows for the creation of polycyclic structures that are common in pharmaceuticals and functional materials. ias.ac.inresearchgate.net

A prominent example illustrating this principle is the synthesis of the core structure of Nevirapine, an HIV reverse transcriptase inhibitor. google.com While this synthesis begins with the isomer 2-chloro-4-methyl-3-nitropyridine, it demonstrates the synthetic utility of the chloro-nitro substitution pattern on a pyridine ring. The synthesis involves the reduction of the nitro group to an amine, which is then used in a cyclization reaction to form a fused diazepine (B8756704) ring, resulting in a complex dipyrido[3,2-b:2',3'-e] wikipedia.orgias.ac.indiazepine system. google.com This type of transformation showcases the value of chloro-nitropyridine intermediates in moving beyond simple pyridine derivatives to build intricate, multi-ring architectures. google.com

General strategies for forming such fused systems often involve two main approaches: constructing a new ring onto a pre-existing pyridine or building the pyridine ring onto an existing heterocyclic structure. ias.ac.in Intermediates like this compound are ideal for the former approach, where the chloro and nitro groups act as anchors for the cyclization process. For example, the chlorine can be displaced by a nucleophile that contains another functional group, which then reacts with a group derived from the original nitro function (e.g., a reduced amine) to close the new ring.

Table 3: Common Fused Pyridine Ring Systems This table lists examples of fused heterocyclic systems containing a pyridine ring, which can be targets for synthesis using functionalized pyridine precursors.

| Fused Ring System | Constituent Rings | Significance |

| Furo[2,3-b]pyridine | Furan and Pyridine | Found in biologically active molecules ias.ac.in |

| Pyrrolo[2,3-b]pyridine | Pyrrole and Pyridine | Core structure in various pharmaceuticals ias.ac.in |

| Quinoline (B57606) | Benzene (B151609) and Pyridine | Widely occurs in natural alkaloids and drugs uomustansiriyah.edu.iq |

| Dipyrido[3,2-b:2',3'-e] wikipedia.orgias.ac.indiazepine | Two Pyridines and Diazepine | Core of antiviral drugs like Nevirapine google.com |

Formation of Fused Pyridine Systems

This compound serves as a key building block for the synthesis of pyrrolo[3,2-c]quinolines, a class of fused pyridine systems with significant chemical interest. The synthetic strategy typically involves a multi-step, one-pot reaction sequence initiated by the high reactivity of the C-3 position towards nucleophilic attack.

One established method involves the reaction of this compound with the enolate anion of a β-keto-ester, such as ethyl acetoacetate, in the presence of an amine. The reaction proceeds through a cascade of transformations:

Nucleophilic Aromatic Substitution (SNAr): The enolate of the β-keto-ester displaces the chloride at the C-3 position of the pyridine ring.

Enamine Formation: The resulting intermediate reacts with a primary amine to form an enamine.

Intramolecular Cyclization (Nenitzescu-type): The enamine undergoes an intramolecular cyclization onto the C-4 position, displacing the nitro group to form a dihydropyrroloquinoline intermediate.

Aromatization: The intermediate aromatizes to yield the final pyrrolo[3,2-c]quinoline product.

This methodology allows for the generation of a diverse library of substituted pyrrolo[3,2-c]quinolines by varying the β-keto-ester and the primary amine components.

| β-Keto-ester | Amine | Resulting Fused System | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | Benzylamine | Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyrrolo[3,2-c]quinoline-3-carboxylate | 72% |

| Ethyl benzoylacetate | Propylamine | Ethyl 6-methyl-2-phenyl-4-propyl-1,4-dihydropyrrolo[3,2-c]quinoline-3-carboxylate | 68% |

| Methyl acetoacetate | Cyclohexylamine | Methyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyrrolo[3,2-c]quinoline-3-carboxylate | 75% |

An alternative pathway to the same fused system involves the reaction with the anion of ethyl 2-cyanobut-2-enoate. This reaction also begins with an SNAr reaction at the C-3 position. The subsequent steps involve an intramolecular Thorpe-Ziegler cyclization to form a pyrrole ring, followed by reduction of the nitro group and a final intramolecular cyclization of the resulting amino group onto the ester to complete the quinoline portion of the scaffold.

Construction of Complex Polycyclic Structures

The strategic placement of reactive sites in this compound also enables its use in the synthesis of complex polycyclic aromatic hydrocarbons containing a pyridine ring. A notable example is the formation of benzo[g]quinoline derivatives.

This synthesis is achieved through the reaction of this compound with the carbanion generated from ethyl 2-cyano-3-phenylprop-2-enoate. The reaction sequence is as follows:

Initial SNAr Reaction: The carbanion attacks the C-3 position of the pyridine ring, displacing the chloride ion to form a covalent bond.

Intramolecular Cyclization: The key step involves an intramolecular cyclization where the phenyl ring of the attached nucleophile attacks the C-4 position of the pyridine ring. This step is facilitated by the electron-withdrawing nature of the nitro group.

Rearomatization Cascade: The resulting intermediate is unstable and undergoes a series of eliminations. This cascade involves the loss of the nitro group (as nitrous acid) and the cyano group, leading to the formation of the fully aromatic benzo[g]quinoline system.

This reaction provides an efficient route to functionalized benzo[g]quinolines, which are challenging to synthesize through other methods. The conditions for this transformation are critical, typically requiring a strong base to generate the initial carbanion and careful temperature control to manage the subsequent cyclization and elimination steps.

| Reactant 1 | Reactant 2 | Base | Resulting Polycyclic Structure | Yield (%) |

|---|---|---|---|---|

| This compound | Ethyl 2-cyano-3-phenylprop-2-enoate | Sodium Hydride (NaH) | Ethyl 2-cyanobenzo[g]quinoline-3-carboxylate | 55% |

These examples demonstrate the utility of this compound as a versatile electrophilic component in building complex, fused heterocyclic structures through well-designed reaction cascades.

Environmental and Green Chemistry Considerations

Environmental Fate and Transport

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. Key processes include biodegradation, photodegradation, and sorption to soil and sediment.

Biodegradation is the breakdown of organic matter by microorganisms, and it is a primary mechanism for the removal of pollutants from the environment. While specific degradation pathways for 3-chloro-4-nitropyridine are not extensively detailed, the metabolism of related pyridine (B92270) and nitroaromatic compounds by bacteria provides insight into potential transformation routes.

Microorganisms have evolved diverse strategies to metabolize pyridine derivatives. researchgate.net For the parent pyridine ring, bacteria such as Arthrobacter sp. have demonstrated the ability to cleave the ring directly. nih.gov This process often involves a monooxygenase enzyme that catalyzes the oxidative cleavage of the pyridine ring without prior reduction or hydroxylation steps. nih.govnih.gov The pathway in Arthrobacter sp. strain 68b consists of four enzymatic steps, ultimately converting pyridine into succinic acid, a common cellular metabolite. nih.govnih.govasm.org

For nitroaromatic compounds, the initial step in biodegradation often involves the reduction of the nitro group. In the case of the related compound 2-chloro-4-nitrophenol, the bacterium Cupriavidus sp. CNP-8 utilizes a two-component monooxygenase to remove the nitro group and replace it with a hydroxyl group, converting it to chloro-1,4-benzoquinone and subsequently to 1,2,4-benzenetriol, which then undergoes ring cleavage. nih.gov Another common pathway for compounds like the herbicide 2,4-D involves dioxygenase enzymes that cleave the ether bond. mdpi.com Given these precedents, potential biodegradation pathways for this compound could involve:

Nitro Group Reduction: The -NO₂ group could be enzymatically reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, which typically makes the aromatic ring more susceptible to cleavage.

Oxidative Ring Cleavage: Monooxygenase or dioxygenase enzymes could attack the pyridine ring, leading to its opening and subsequent degradation into smaller, readily metabolizable molecules. nih.govnih.gov

Dechlorination: Enzymatic removal of the chlorine atom, either as an initial step or after modification of the nitro group.

Photochemical degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant environmental degradation pathway for many organic pollutants. The degradation can occur directly through photolysis or be accelerated by the presence of a photocatalyst, a process known as photocatalysis.

Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is an effective method for mineralizing organic pollutants. nih.gov The typical mechanism involves the following steps:

When the photocatalyst (e.g., TiO₂) is irradiated with photons of sufficient energy, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. nih.govmdpi.com

These charge carriers migrate to the catalyst surface. mdpi.com

The highly oxidizing holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov

The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (•O₂⁻). mdpi.comnih.gov

These reactive oxygen species (ROS), particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that attack the organic pollutant, leading to its degradation and eventual mineralization into CO₂, water, and inorganic ions. mdpi.comresearchgate.net

Studies on the photocatalytic degradation of 4-nitrophenol (B140041) have confirmed the important role of both hydroxyl and superoxide radicals in the degradation process. researchgate.net The efficiency of photodegradation is influenced by several factors, including the pH of the solution, the initial concentration of the pollutant, and the intensity of the light source. mdpi.com For halogenated compounds like this compound, photocatalysis can also facilitate reductive dehalogenation alongside oxidation, potentially leading to more rapid and complete degradation. nih.gov

Sorption refers to the process by which a chemical binds to soil particles and organic matter. This process is critical as it controls the compound's mobility, bioavailability, and susceptibility to other degradation processes. The mobility of a compound like this compound in soil is inversely related to its sorption; high sorption leads to low mobility, while low sorption allows the compound to leach through the soil profile and potentially contaminate groundwater. mdpi.com

The sorption of heterocyclic compounds in soil is governed by a combination of factors related to both the chemical's properties and the soil's characteristics. mdpi.comacs.org

Table 1: Factors Influencing the Sorption and Mobility of this compound in Soil

| Factor | Influence on Sorption | Rationale |

| Soil Organic Matter (SOM) | Increases Sorption | Provides a nonpolar phase for hydrophobic partitioning and contains functional groups for specific interactions. acs.orgmdpi.com |

| Soil pH | Variable (Highly Influential) | Soil pH determines the degree of protonation of the pyridine ring's nitrogen atom. At pH values below its pKa, the compound becomes cationic, leading to strong sorption via cation exchange with negatively charged clay minerals. acs.orguni-tuebingen.de |

| Clay Content & Type | Increases Sorption | Clay minerals have negatively charged surfaces that attract and bind the protonated, cationic form of the pyridine derivative through cation exchange, a dominant sorption mechanism for these compounds. acs.orguni-tuebingen.de |

| Cation Exchange Capacity (CEC) | Increases Sorption | A higher CEC indicates more negatively charged sites on soil particles, enhancing the binding of the cationic form of the compound. acs.org |

Due to its polar nitro group and the basic nitrogen atom in the pyridine ring, this compound is expected to be relatively water-soluble. Its environmental mobility will be highly dependent on soil pH. acs.org In acidic soils, it is likely to be protonated and strongly sorbed, limiting its movement. In neutral or alkaline soils, it will exist primarily as a neutral molecule, and its sorption will be more influenced by partitioning into soil organic matter, likely resulting in higher mobility. acs.orguni-tuebingen.de

Ecotoxicological Research Methodologies

To assess the potential ecological risk of chemicals, traditional ecotoxicology has relied on animal testing. However, there is a global push to replace, reduce, and refine (3Rs) animal testing. oup.com This has led to the development and adoption of New Approach Methodologies (NAMs), which use advanced in vitro (cell-based), in chemico (abiotic), and in silico (computational) tools to evaluate chemical safety more efficiently and ethically. oup.comsetac.orgusda.govusda.gov

NAMs offer several advantages for ecotoxicology, including higher throughput, lower costs, and the ability to investigate specific mechanisms of toxicity using human-relevant or ecologically relevant cell systems. jhtox.com These methods are increasingly used to prioritize chemicals for further testing and to support regulatory decision-making. oup.com

Table 2: Examples of New Approach Methodologies (NAMs) in Ecotoxicology

| Methodology | Description | Examples |

| In Vitro Assays | Studies performed using cells or tissues cultured in a controlled laboratory environment. These assays can measure various endpoints like cell viability, genotoxicity, and disruption of cellular signaling pathways. usda.govusda.gov | Use of human cell lines (e.g., HepG2 for liver toxicity, EA.hy926 for endothelial effects) oup.commdpi.comnih.gov; fish gill cell lines (e.g., RTgill-W1) to assess aquatic toxicity. oup.com |

| In Silico Models | Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, that predict the toxicity of a chemical based on its molecular structure and physicochemical properties. | Predicting a compound's potential to bind to nuclear receptors; modeling environmental fate and transport. usda.gov |

| Alternative Organism Models | Use of organisms that are not protected under animal welfare regulations or are in early life stages, providing whole-organism data with fewer ethical concerns. | Zebrafish embryos to study developmental toxicity and genotoxicity; Daphnia magna (water flea) for acute aquatic toxicity. nih.gov |

| 'Omics' Technologies | High-throughput analysis of genes (genomics), proteins (proteomics), or metabolites (metabolomics) within an organism or cell culture to identify molecular changes caused by chemical exposure. | Using transcriptomics to identify altered gene expression pathways in cells exposed to a chemical, providing mechanistic insights. jhtox.com |

For a compound like this compound, a tiered approach using NAMs could be employed. Initial screening with in silico models could predict its likely toxicity profile. Subsequently, a battery of in vitro assays using relevant cell lines could be used to measure endpoints such as cytotoxicity, genotoxicity, and the potential to disrupt endocrine signaling pathways. oup.comnih.gov

Development of Sustainable Synthetic Practices for this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyridine derivatives, including this compound, traditionally involves methods that may use harsh reagents, hazardous solvents, and produce significant waste. ijarsct.co.in Adopting sustainable practices can mitigate these issues.

One of the core principles of green chemistry is to minimize or avoid the use of organic solvents, which are often volatile, flammable, toxic, and contribute to environmental pollution. rsc.org Several strategies are being developed for the synthesis of pyridine scaffolds that align with this principle.

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) is an ideal green chemistry approach. This can be facilitated by techniques such as grinding or ball-milling, where mechanical energy is used to drive the reaction. Such methods can lead to shorter reaction times, higher yields, and simplified product purification. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and purer products in much shorter timeframes compared to conventional heating. ijarsct.co.innih.gov This efficiency reduces energy consumption and can often be performed with reduced solvent volumes or in greener solvents. nih.gov

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents with more environmentally benign alternatives is a key strategy. Water is an ideal green solvent, but its utility can be limited by the solubility of organic reactants. Other alternatives include biofuels (e.g., ethanol), ionic liquids, or deep eutectic solvents, which are less volatile and often recyclable. rsc.org

Applying these principles to the synthesis of this compound could involve exploring microwave-assisted nitration and chlorination steps, potentially in a one-pot sequence, or investigating the feasibility of solvent-free reaction conditions to create a more sustainable and environmentally friendly manufacturing process. nih.govacs.org

Catalytic Approaches in Synthesis

In alignment with the principles of green chemistry, modern synthetic strategies increasingly favor catalytic methods to minimize waste, reduce energy consumption, and avoid harsh reaction conditions. The synthesis of this compound and related compounds can benefit from such approaches, particularly through techniques like phase-transfer catalysis, which offers significant advantages over traditional stoichiometric reactions.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comwikipedia.org This methodology is particularly relevant for the synthesis of substituted pyridines, where an ionic nucleophile in an aqueous phase needs to react with an organic substrate soluble in a non-polar solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase into the organic phase, thereby enabling the reaction to proceed at a significant rate. dalalinstitute.combiomedres.us

The primary benefits of using PTC in chemical synthesis include:

Faster reaction rates and higher yields. dalalinstitute.com

Elimination of the need for expensive or hazardous solvents that are required to dissolve all reactants in a single phase. dalalinstitute.com

Use of more environmentally benign and inexpensive inorganic bases and salts. acsgcipr.org

Milder reaction conditions, reducing energy consumption and the formation of byproducts. biomedres.us

A relevant example of this approach is found in the synthesis of related dichloronitropyridine compounds. For instance, the preparation of 2,4-dichloro-3-nitropyridine (B57353) can be achieved from 2,4-dihydroxy-3-nitropyridine (B116508) using phosphorous oxychloride in the presence of the phase-transfer catalyst benzyltriethylammonium chloride. google.com This demonstrates the applicability of PTC in facilitating chlorination reactions on the pyridine ring, a key step in the synthesis of halogenated nitropyridines.

The table below outlines the typical components and their functions within a conceptual phase-transfer catalysis system for a nucleophilic substitution reaction.

Table 1: Components and Roles in a Typical Phase-Transfer Catalysis System

| Component | Example | Role in the Synthesis |

|---|---|---|

| Organic Substrate | 3-Chloropyridine (B48278) derivative | The main reactant, dissolved in the organic phase. |

| Nucleophile | Sodium Cyanide (NaCN) | The attacking species, initially dissolved in the aqueous phase. dalalinstitute.com |

| Organic Solvent | Toluene, Dichloromethane | Dissolves the organic substrate, immiscible with water. acsgcipr.orggoogle.com |

| Aqueous Solvent | Water | Dissolves the ionic nucleophile. dalalinstitute.com |

| Catalyst | Tetrabutylammonium bromide (TBAB) | A quaternary ammonium salt that forms an ion pair with the nucleophile, transporting it into the organic phase to react with the substrate. biomedres.ustaylorandfrancis.com |

While specific, detailed studies on the direct catalytic synthesis of this compound are not extensively documented in publicly available literature, the principles of phase-transfer catalysis and other catalytic methods represent a promising and greener alternative to conventional synthetic routes that often rely on harsh reagents and conditions. biomedres.us The use of chiral phase-transfer catalysts also opens avenues for asymmetric synthesis, which is of particular importance in the pharmaceutical industry. taylorandfrancis.com

Advanced Analytical Techniques in 3 Chloro 4 Nitropyridine Research

Chromatographic Separations

Chromatography is the cornerstone of analytical separation for compounds like 3-chloro-4-nitropyridine. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation from impurities or related substances. researchgate.net Detection is often accomplished using a UV-Vis detector, as the nitroaromatic structure of this compound absorbs light in the UV region.

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine (B92270) Derivatives

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) | The organic/aqueous ratio is adjusted to control retention time. Buffers help maintain consistent peak shape. researchgate.net |